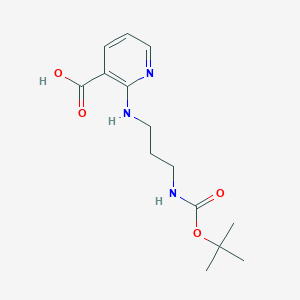![molecular formula C21H17NO B1303691 2-{4-[羟基(苯基)甲基]苯基}-2-苯基乙腈 CAS No. 338791-84-7](/img/structure/B1303691.png)
2-{4-[羟基(苯基)甲基]苯基}-2-苯基乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile is an organic compound with the molecular formula C21H17NO and a molecular weight of 299.37 g/mol . It is characterized by the presence of a hydroxy group attached to a phenylmethyl group, which is further connected to a phenylacetonitrile moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
科学研究应用
2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile typically involves the reaction of benzyl cyanide with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, where the cyanide ion attacks the carbonyl carbon of benzaldehyde, followed by protonation to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as phase-transfer catalysts can also enhance the reaction efficiency and selectivity .
化学反应分析
Types of Reactions
2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-{4-[Carbonyl(phenyl)methyl]phenyl}-2-phenylacetonitrile.
Reduction: Formation of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetamide.
Substitution: Formation of halogenated or nitro-substituted derivatives.
作用机制
The mechanism of action of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl groups can participate in π-π interactions, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 2-{4-[Methoxy(phenyl)methyl]phenyl}-2-phenylacetonitrile
- 2-{4-[Ethoxy(phenyl)methyl]phenyl}-2-phenylacetonitrile
- 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetamide
Uniqueness
2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity compared to its methoxy and ethoxy analogs. The hydroxy group also enhances its solubility in polar solvents, making it more versatile in various applications .
属性
IUPAC Name |
2-[4-[hydroxy(phenyl)methyl]phenyl]-2-phenylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c22-15-20(16-7-3-1-4-8-16)17-11-13-19(14-12-17)21(23)18-9-5-2-6-10-18/h1-14,20-21,23H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIWDAPCEDFZST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377315 |
Source


|
| Record name | 2-{4-[hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338791-84-7 |
Source


|
| Record name | 2-{4-[hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)
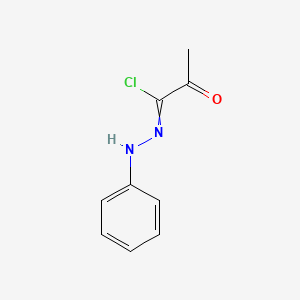
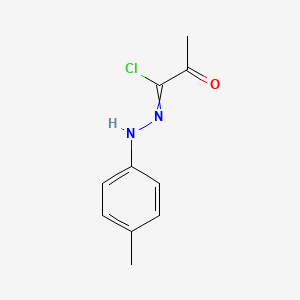

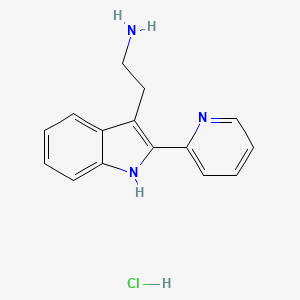
![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)
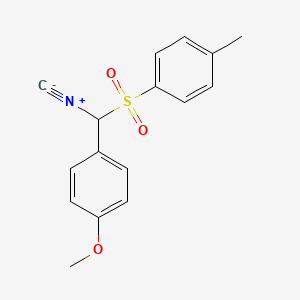
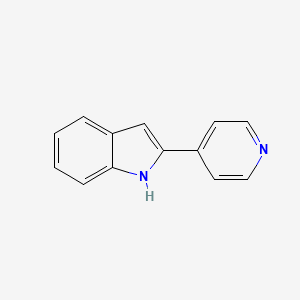
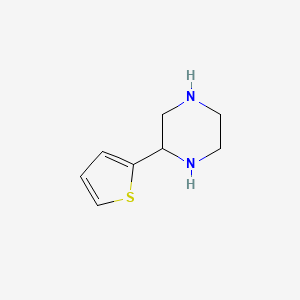
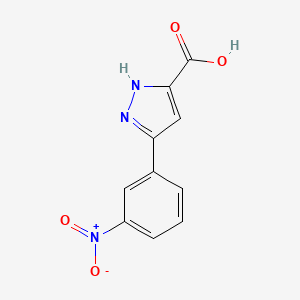

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)
![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)
